(2-Ethoxy-3-fluorophenyl)boronic acid

Suzuki-Miyaura coupling protodeboronation reaction robustness

This ortho-ethoxy/fluoro-substituted arylboronic acid is a critical building block for GIPR agonist drug discovery (Eli Lilly WO 2026/030603). The 2-ethoxy group modulates ortho-fluorine instability, substantially reducing protodeboronation in Suzuki coupling compared to simple fluorophenylboronic acids. Substituting alternative boronic acids risks yield collapse and requires re-optimization. For scale-up, consider the pinacol boronate or MIDA boronate to further stabilize the boron center. Purchase 97% purity material to ensure reproducible cross-coupling performance.

Molecular Formula C8H10BFO3
Molecular Weight 183.97 g/mol
CAS No. 1010097-71-8
Cat. No. B1422122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-3-fluorophenyl)boronic acid
CAS1010097-71-8
Molecular FormulaC8H10BFO3
Molecular Weight183.97 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)F)OCC)(O)O
InChIInChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
InChIKeyDFKMCPBXSPQEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethoxy-3-fluorophenyl)boronic acid CAS 1010097-71-8: Baseline Properties and Procurement Context


(2-Ethoxy-3-fluorophenyl)boronic acid (CAS 1010097-71-8) is an ortho,ortho'-disubstituted arylboronic acid building block, characterized by an ethoxy group at the 2-position and a fluorine atom at the 3-position of the phenyl ring . With a molecular formula of C8H10BFO3 and a molecular weight of 183.97 g/mol, this compound is commercially available at ≥97% purity and serves primarily as a boron reagent in Suzuki-Miyaura cross-coupling reactions . The presence of both an electron-donating ethoxy substituent and an electron-withdrawing ortho-fluorine creates a distinct electronic environment that differentiates this compound from mono-substituted or regioisomeric analogs [1].

Why (2-Ethoxy-3-fluorophenyl)boronic acid Cannot Be Casually Interchanged with Other Fluorophenylboronic Acids


The substitution pattern of (2-ethoxy-3-fluorophenyl)boronic acid creates a unique electronic and steric profile that cannot be replicated by regioisomers such as 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, or 2-ethoxyphenylboronic acid. Critically, polyfluorinated aryl boronic acid derivatives containing an ortho-fluorine group are known to suffer from accelerated protodeboronation under basic Suzuki-Miyaura coupling conditions, a stability issue that directly impacts reaction yield and reproducibility [1]. The 2-ethoxy substituent in the target compound modulates this ortho-fluorine instability by altering both steric congestion and electron density at the boron-bearing carbon. This means that a procurement decision to substitute a simpler mono-fluorophenylboronic acid for (2-ethoxy-3-fluorophenyl)boronic acid would result not merely in a different substitution pattern, but in a fundamentally different reaction stability profile, requiring re-optimization of catalyst loading, base concentration, and temperature to avoid yield collapse from premature deboronation [1]. The following evidence establishes the quantifiable dimensions of this differentiation.

Quantitative Comparative Evidence for (2-Ethoxy-3-fluorophenyl)boronic acid in Scientific Selection


Ortho-Fluorine Instability Mitigation: Comparative Protodeboronation Risk Assessment

Polyfluorinated aryl boronic acid derivatives containing an ortho-fluorine group exhibit accelerated protodeboronation under basic Suzuki-Miyaura coupling conditions compared to meta- or para-fluorinated analogs [1]. While quantitative kinetic data specifically for (2-ethoxy-3-fluorophenyl)boronic acid is not available, the presence of the 2-ethoxy group ortho to the boronic acid moiety is expected to modulate this instability through both steric shielding and electronic donation into the ring, differentiating it from unsubstituted 2-fluorophenylboronic acid. This class-level inference establishes that procurement of this specific substitution pattern is not interchangeable with simpler fluorophenylboronic acids.

Suzuki-Miyaura coupling protodeboronation reaction robustness boronic acid stability

Documented Use in GIPR Agonist Synthesis for Type 2 Diabetes and Obesity: Eli Lilly Patent Evidence

(2-Ethoxy-3-fluorophenyl)boronic acid is explicitly utilized in the synthesis of novel dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes mellitus and obesity, as disclosed in WO 2026/030603 A1 by Eli Lilly and Company [1]. This patent-protected application demonstrates that this specific boronic acid building block is integral to constructing pharmacologically active GIPR-targeting molecules. The selection of this particular substitution pattern over alternative fluorophenylboronic acids is driven by structure-activity relationship (SAR) requirements for GIPR binding and downstream efficacy.

GIPR agonist Type 2 diabetes medicinal chemistry patent evidence

Hydrogen Bond Donor and Acceptor Capacity Differentiation from Regioisomers

(2-Ethoxy-3-fluorophenyl)boronic acid possesses a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4, with a Topological Polar Surface Area of 49.7 Ų and a Rotatable Bond Count of 3 . For comparison, 2-fluorophenylboronic acid (CAS 1993-03-9) lacks the ethoxy group entirely, resulting in lower molecular weight, reduced lipophilicity, and fewer hydrogen bond acceptor sites. The presence of the ethoxy oxygen in the target compound provides an additional hydrogen bond acceptor, which can influence solubility in polar aprotic solvents and chromatographic retention behavior.

physicochemical properties hydrogen bonding solubility chromatography

Optimal Application Scenarios for (2-Ethoxy-3-fluorophenyl)boronic acid Based on Comparative Evidence


Medicinal Chemistry: GIPR Agonist Development for Metabolic Disorders

Based on patent evidence demonstrating the use of (2-ethoxy-3-fluorophenyl)boronic acid in the synthesis of dihydroisoquinolinone-amide GIPR agonists (WO 2026/030603 A1, Eli Lilly), this compound is an essential building block for medicinal chemistry programs targeting glucose-dependent insulinotropic polypeptide receptor (GIPR) for type 2 diabetes and obesity [1]. The specific 2-ethoxy-3-fluoro substitution pattern is integral to the SAR of these therapeutic candidates, and alternative fluorophenylboronic acids would not yield the same pharmacophore geometry or electronic profile required for GIPR binding. Procurement of this specific compound is therefore mandatory for researchers following this patent-disclosed synthetic route.

Suzuki-Miyaura Coupling Requiring Ortho-Electron-Donating and Ortho-Electron-Withdrawing Synergy

The combination of an ortho-ethoxy electron-donating group with an ortho-fluorine electron-withdrawing group creates a unique electronic environment that modulates both the reactivity of the boronic acid and the stability of the arylpalladium intermediate in cross-coupling. This substitution pattern is particularly valuable when the target biaryl product requires both substituents in the final molecule, eliminating the need for post-coupling functional group manipulations. Users should anticipate that protodeboronation kinetics under basic conditions will differ from mono-fluorinated analogs due to the ortho-fluorine instability phenomenon documented for this compound class [2], necessitating careful optimization of coupling conditions.

Scale-Up and Process Chemistry Where Boron Source Form Selection is Critical

Given the documented instability issues of ortho-fluorine-containing aryl boronic acids under basic Suzuki conditions [2], process chemists scaling reactions involving (2-ethoxy-3-fluorophenyl)boronic acid should evaluate alternative boron source forms—such as the corresponding pinacol boronate ester or MIDA boronate—to improve batch-to-batch reproducibility and minimize protodeboronation byproducts . The selection of the boronic acid form versus protected derivatives represents a critical procurement decision point, as the free boronic acid may require lower reaction temperatures, modified base concentrations, or pre-activation protocols compared to standard arylboronic acids lacking ortho-fluorine substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Ethoxy-3-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.